Cas no 54075-10-4 ((2Z)-2-Phenyl-2-butenal)

(2Z)-2-Phenyl-2-butenal structure
Nome del prodotto:(2Z)-2-Phenyl-2-butenal
(2Z)-2-Phenyl-2-butenal Proprietà chimiche e fisiche
Nomi e identificatori
-
- 54075-10-4
- AKOS022634232
- 2-Phenyl-2-butenal, (2Z)-
- 2-phenylbut-2-enal
- SCHEMBL19792666
- DTXSID40202405
- 4411-89-6
- (2Z)-2-Phenyl-2-butenal
- .alpha.-Ethylidenbenzeneacetaldehyde
- Benzeneacetaldehyde, alpha-ethylidene-, (Z)-
- (Z)-2-phenylbut-2-enal
- FEMA No. 3224, Z-
- .alpha.-Ethylidene-phenylacetaldehyde
- 6551UBO49N
- Benzeneacetaldehyde, alpha-ethylidene-, (alphaZ)-
- Benzeneacetaldehyde, .alpha.-ethylidene-
- 2-Phenyl-2-buten-1-al
- SCHEMBL262669
- Q27263825
- A826493
- BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (Z)-
- DYAOGZLLMZQVHY-XNWCZRBMSA-N
- .alpha.-Ethylidenebenzeneacetaldehyde
- BENZENEACETALDEHYDE, .ALPHA.-ETHYLIDENE-, (.ALPHA.Z)-
- 2-Phenyl-2-butenal #
- 2-Phenylacetaldehyde, .alpha.-ethylidene
- UNII-6551UBO49N
-
- Inchi: 1S/C10H10O/c1-2-9(8-11)10-6-4-3-5-7-10/h2-8H,1H3/b9-2+
- Chiave InChI: DYAOGZLLMZQVHY-XNWCZRBMSA-N
- Sorrisi: O=C/C(=C\C)/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 146.073164938g/mol
- Massa monoisotopica: 146.073164938g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 152
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1Ų
- XLogP3: 2.2
(2Z)-2-Phenyl-2-butenal Letteratura correlata
-
Changgook Lee,Younghoon Lee,Jae-Gon Lee,Alan J. Buglass Anal. Methods 2015 7 6504
-
Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
-
3. A route to 1,4-prop[2]enoisoquinolines via the cyclisation of triene-conjugated nitrile ylides?1Jon-Paul Strachan,John T. Sharp,Melanie J. Crawshaw J. Chem. Soc. Perkin Trans. 1 1999 443
-
4. The diastereoselectivity of electrophilic attack on trigonal carbon adjacent to a stereogenic centre: diastereoselective alkylation and protonation of open-chain enolates having a stereogenic centre at the β positionIan Fleming,Jeremy J. Lewis J. Chem. Soc. Perkin Trans. 1 1992 3257
-
5. Reactions of triene-conjugated diazo-compounds: reaction paths from o-(1,3-dienyl)aryldiazomethanes to 3,8-methano-1,2-diazocines and to pyrrolo[2,1-a]phthalazines via intramolecular (3?+?2) and 1,1-cycloaddition reactionsJohn T. Sharp,Paul Wilson,Simon Parsons,Robert O. Gould J. Chem. Soc. Perkin Trans. 1 2000 1139
54075-10-4 ((2Z)-2-Phenyl-2-butenal) Prodotti correlati
- 1805627-82-0(Methyl 3-cyano-4-difluoromethyl-2-iodobenzoate)
- 1805385-80-1(6-Chloro-2-(difluoromethyl)-4-iodo-3-nitropyridine)
- 1157148-76-9(1-Butanone, 2-[(2-hydroxyethyl)thio]-1-phenyl-)
- 1864180-13-1(3-(4,4-Dimethylcyclohexyl)-2-oxopropanoic acid)
- 864918-72-9(2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-4-(trifluoromethyl)phenylacetamide)
- 361174-43-8(ethyl 4-{4-(5-acetyl-4-methyl-1,3-thiazol-2-yl)carbamoylbenzenesulfonyl}piperazine-1-carboxylate)
- 165399-57-5(Trichloroacetyl Chloride-13C2)
- 1392213-60-3(2-Pyrrolidin-2-yl-1,3,4-thiadiazole)
- 1805530-03-3(2-(Bromomethyl)-3-(difluoromethyl)-6-fluoro-4-nitropyridine)
- 941944-46-3(2-{1,1'-biphenyl-4-yl}-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylacetamide)
Fornitori consigliati
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
